1-(2-Furyl)-2-pentanone

Catalog No.
S666668
CAS No.
20907-03-3
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Furyl)-2-pentanone

CAS Number

20907-03-3

Product Name

1-(2-Furyl)-2-pentanone

IUPAC Name

1-(furan-2-yl)pentan-2-one

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3

InChI Key

NIVNFVHGZUNULS-UHFFFAOYSA-N

SMILES

CCCC(=O)CC1=CC=CO1

Canonical SMILES

CCCC(=O)CC1=CC=CO1

1-(2-Furyl)-2-pentanone (CAS 20907-03-3) is a specialized furan-derived ketone that bridges the reactivity of a heteroaromatic ring with a medium-chain aliphatic ketone. In procurement contexts, it is primarily sourced as an advanced intermediate for active pharmaceutical ingredients (APIs), specialty fragrances, and complex organic syntheses. With a molecular weight of 152.19 g/mol and a LogP of approximately 1.66, it offers a distinct balance of lipophilicity and electrophilic reactivity, distinguishing it from lighter furanic analogs and strictly aliphatic ketones. Its alpha-methylene protons are highly activated, making it a valuable precursor for targeted functionalization, while its extended propyl tail modulates both its volatility and steric profile during downstream catalytic conversions [1].

Substituting 1-(2-Furyl)-2-pentanone with more common analogs like 1-(2-furyl)-2-propanone or standard 2-pentanone often leads to critical failures in synthetic yield and formulation stability. While 2-pentanone provides the same aliphatic backbone, it lacks the furan ring required for downstream Diels-Alder cycloadditions or targeted heteroaromatic functionalization. Conversely, substituting with the shorter-chain 1-(2-furyl)-2-propanone alters the steric environment of the carbonyl, drastically reducing stereoselectivity in asymmetric reductions and increasing evaporative losses due to higher volatility. For industrial buyers, attempting to use these generic substitutes necessitates costly process re-optimizations, additional purification steps, and often results in off-target odor profiles or compromised API lipophilicity [1].

Lipophilicity and Phase-Transfer Compatibility

1-(2-Furyl)-2-pentanone exhibits a LogP of 1.66, which is significantly higher than that of 1-(2-furyl)-2-propanone (LogP ~0.8) and standard 2-pentanone (LogP ~0.9). This enhanced lipophilicity directly translates to superior partitioning into organic phases during biphasic reaction workups and improved compatibility with non-polar formulation matrices[1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP 1.66
Comparator Or Baseline1-(2-furyl)-2-propanone (LogP ~0.8)
Quantified Difference~0.86 log unit increase in lipophilicity
ConditionsStandard predictive octanol/water partitioning models

Higher lipophilicity reduces product loss during aqueous workups and improves solubility in advanced organic synthesis workflows.

Volatility and Handling Stability

The extended propyl tail of 1-(2-Furyl)-2-pentanone significantly increases its boiling point and reduces its vapor pressure compared to lighter analogs. While 2-pentanone boils at approximately 102°C, 1-(2-furyl)-2-pentanone's heavier molecular weight (152.19 g/mol) shifts its boiling point higher, minimizing evaporative losses during prolonged heating or vacuum cycles in reactor settings [1].

Evidence DimensionMolecular Weight / Volatility Proxy
Target Compound DataMW 152.19 g/mol
Comparator Or Baseline2-Pentanone (MW 86.13 g/mol, BP 102°C)
Quantified Difference76% increase in molecular mass, substantially lowering vapor pressure
ConditionsStandard atmospheric pressure processing

Lower volatility ensures safer handling, better mass balance, and reduced material loss in scaled-up high-temperature reactions.

Steric Directing Effects in Asymmetric Reductions

In asymmetric hydrogenation or biocatalytic reduction of the carbonyl group, the steric differentiation between the furan ring and the propyl chain in 1-(2-furyl)-2-pentanone is critical. The propyl group provides sufficient steric bulk compared to the methyl group in 1-(2-furyl)-2-propanone, leading to higher enantiomeric excesses (ee) when using chiral transition metal catalysts or specific ketoreductases [1].

Evidence DimensionSteric bulk (Alkyl chain length)
Target Compound DataPropyl group (C3)
Comparator Or Baseline1-(2-furyl)-2-propanone (Methyl group, C1)
Quantified DifferenceIncreased steric differentiation (C3 vs C1) around the carbonyl
ConditionsAsymmetric carbonyl reduction workflows

Procuring the pentanone derivative is essential for achieving high enantiopurity in downstream chiral alcohol synthesis, avoiding costly racemic resolutions.

Chiral API Intermediate Synthesis

Utilizing the steric differentiation of the propyl chain to achieve high enantioselectivity in asymmetric reductions, forming chiral 1-(2-furyl)pentan-2-ol derivatives for pharmaceutical libraries [1].

Specialty Fragrance Formulation

Leveraging its specific LogP (1.66) and lower volatility for prolonged scent retention in complex fragrance matrices, where lighter furanic ketones would evaporate too rapidly [2].

Heteroaromatic Building Block for Cycloadditions

Acting as a stable, low-volatility diene in Diels-Alder reactions, where the furan ring is functionalized while retaining the aliphatic ketone tail for subsequent derivatization [3].

XLogP3

1.5

Wikipedia

2-Pentanone, 1-(2-furyl)-

Dates

Last modified: 08-15-2023
Bordet et al. Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Nature Chemistry, DOI: 10.1038/s41557-021-00735-w, published online 5 July 2021

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